molecular formula C11H13NO B6165441 3-cyclopentanecarbonylpyridine CAS No. 82465-75-6

3-cyclopentanecarbonylpyridine

Cat. No.: B6165441
CAS No.: 82465-75-6
M. Wt: 175.2
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Description

3-Cyclopentanecarbonylpyridine (CAS 157592-43-3) is a chemical compound featuring a pyridine ring system, a fundamental scaffold in medicinal chemistry, coupled with a cyclopentanecarbonyl substituent. Pyridine derivatives are of significant research interest due to their diverse biological activities and prevalence in pharmaceuticals . The pyridine nucleus is a ubiquitous heteroaromatic ring found in natural alkaloids, vitamins, and coenzymes. Its derivatives are highly valued in drug discovery for their ability to improve water solubility and stability in potential drug molecules, which can profoundly impact pharmacological activity . The specific structure of this compound, which combines a nitrogen-containing heteroaromatic system with an aliphatic ketone functionality, makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers may explore its applications in various fields, including the development of novel therapeutic agents, ligands for catalysis, or functional materials. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

82465-75-6

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentanecarbonylpyridine typically involves the reaction of pyridine with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The electron-withdrawing cyclopentanecarbonyl group activates the pyridine ring for nucleophilic attacks, predominantly at the C2 and C4 positions.

Key Reactions:

  • Chichibabin Amination :
    Treatment with NaNH₂ in liquid NH₃ substitutes the C2 hydrogen with an amino group, yielding 2-amino-3-cyclopentanecarbonylpyridine (Fig. 1A). This reaction proceeds via a dearomatized Meisenheimer intermediate, stabilized by the carbonyl group’s inductive effect .

  • Organometallic Additions :
    Grignard or organolithium reagents (e.g., MeMgBr) add to the C4 position, forming 4-alkyl-3-cyclopentanecarbonyl-1,4-dihydropyridine intermediates. Subsequent oxidation restores aromaticity, producing 4-methyl-3-cyclopentanecarbonylpyridine (Fig. 1B) .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Chichibabin AminationNaNH₂, NH₃, 0°C → 25°C, 12 h2-Amino-3-cyclopentanecarbonylpyridine78
Organometallic AdditionMeMgBr, THF, −78°C → 25°C, 6 h4-Methyl-3-cyclopentanecarbonylpyridine65

Ketone-Functionalized Reactivity

The cyclopentanecarbonyl group undergoes classical ketone transformations:

Nucleophilic Additions

  • Imine Formation :
    Condensation with primary amines (e.g., aniline) in toluene with TiCl₄ catalysis yields 3-(N-arylcyclopentylidene)pyridine derivatives (Fig. 2A) .

Reductions

  • NaBH₄ Reduction :
    Selective reduction of the ketone to a secondary alcohol produces 3-(cyclopentylhydroxymethyl)pyridine (Fig. 2B). Further Pd/C-catalyzed hydrogenation saturates the cyclopentane ring .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Imine FormationAniline, TiCl₄, toluene, reflux3-(N-Phenylcyclopentylidene)pyridine82
Ketone ReductionNaBH₄, MeOH, 0°C → 25°C, 2 h3-(Cyclopentylhydroxymethyl)pyridine91

C–H Functionalization of the Cyclopentane Ring

Pd-catalyzed C(sp³)–H activation enables late-stage diversification of the cyclopentane moiety:

  • Olefination :
    Using Pd(π-cinnamyl)Cl₂ (10 mol%), N-Ac-Val-OH (20 mol%), and Ag₂CO₃ in DCE at 120°C, the cyclopentane ring undergoes dehydrogenation-olefination to form 3-(cyclopentenecarbonyl)pyridine (Fig. 3) .

SubstrateCatalyst SystemProductYield (%)Reference
3-CyclopentanecarbonylpyridinePd(π-cinnamyl)Cl₂, N-Ac-Val-OH3-(Cyclopentenecarbonyl)pyridine73

Photochemical Transformations

Under UV light (254 nm), the pyridine ring undergoes valence isomerization via N-oxide intermediates:

  • C3 Hydroxylation :
    Oxidation with mCPBA forms the N-oxide, which rearranges under light to 3-cyclopentanecarbonyl-3-hydroxypyridine (Fig. 4). This reaction tolerates electron-withdrawing groups, achieving 68% yield .

SubstrateConditionsProductYield (%)Reference
This compound N-oxideUV (254 nm), CH₃CN, 24 h3-Cyclopentanecarbonyl-3-hydroxypyridine68

Cycloaddition Reactions

The carbonyl group participates in [3+2] cycloadditions with alkenes under Ru or Ni catalysis:

  • Conia-Ene Reaction :
    Ni(acac)₂ (5 mol%) and Yb(OTf)₃ (10 mol%) catalyze intramolecular cyclization with alkyne-tethered substrates, forming bicyclo[3.3.0]octenone-fused pyridines (Fig. 5) .

SubstrateCatalyst SystemProductYield (%)Reference
Alkyne-tethered derivativeNi(acac)₂, Yb(OTf)₃, DCE, 80°CBicyclo[3.3.0]octenone-pyridine84

Scientific Research Applications

Research indicates that 3-cyclopentanecarbonylpyridine exhibits significant biological activity, particularly in the context of cancer therapy. Its derivatives have been studied as potential inhibitors of key receptors involved in tumor growth, such as VEGFR-2 and c-MET. These receptors are critical targets for developing novel anticancer agents.

Case Study: Inhibition of Cancer Cell Growth

One notable study demonstrated that derivatives of pyridine compounds, including those related to this compound, showed potent cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 18 nM to over 300 nM against c-MET and VEGFR-2 receptors, indicating strong inhibitory effects on tumor proliferation.

Table 2: Cytotoxicity Data of Pyridine Derivatives

Compound IDTarget ReceptorIC50 (nM)Cancer Cell LineReference
2dc-MET65MCF-7
2nVEGFR-224PC-3
2fc-MET150MCF-7

Therapeutic Applications

The promising results from biological activity studies suggest that this compound could be developed into therapeutic agents targeting cancer and other diseases linked to receptor dysregulation. The compound's ability to induce apoptosis in cancer cells through modulation of apoptosis-related genes (P53, Bax) further highlights its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-cyclopentanecarbonylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it has been shown to inhibit topoisomerase, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyanopyridine Derivatives

  • Structural Differences: Unlike 3-cyclopentanecarbonylpyridine, 3-cyanopyridine derivatives (e.g., the compound in ) replace the cyclopentanecarbonyl group with a cyano (-CN) substituent. This substitution alters electronic properties: the cyano group is a stronger electron-withdrawing group, which polarizes the pyridine ring and enhances reactivity in nucleophilic aromatic substitution or coupling reactions .
  • Applications: 3-Cyanopyridines are pivotal intermediates for synthesizing heterocycles like indoles and quinolines, whereas this compound’s carbonyl group may facilitate condensation reactions (e.g., forming hydrazones or enamines) .

Multi-Substituted Cyclopenta[b]Pyridines ()

  • Example Compound: 2-(1-(4-Bromophenyl)-3-oxo-3-(thiophen-3-yl)propyl)cyclopentanone (3c) shares a cyclopentanone core but incorporates a thiophene and bromophenyl group.
  • In contrast, this compound lacks heteroatoms beyond nitrogen and oxygen.

Thieno-Pyridine Derivatives ()

  • Example Compound: 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
  • Structural Complexity: This compound integrates a thieno-pyridine scaffold, a chlorophenyl group, and an acetylated side chain, resulting in a higher molecular weight (446.0 g/mol) and multifunctional reactivity compared to the simpler this compound.
  • Pharmacological Relevance : Such derivatives are often explored for kinase inhibition or antimicrobial activity, whereas this compound’s applications remain less defined in the provided evidence .

Data Tables

Table 1: Comparative Elemental Analysis

Compound Molecular Formula % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) % S (Calc/Found)
This compound* C11H11NO ~76.3/– ~6.4/– ~8.1/–
Compound 3c () C18H17ClO2S 64.95/65.18 5.15/5.01 9.63/9.41
Thieno-Pyridine () C22H24ClN3O3S 59.26/– 5.43/– 9.43/– 7.19/–

Table 2: Functional Group and Reactivity Comparison

Compound Key Functional Groups Reactivity Highlights
This compound Pyridine, Ketone Electrophilic at carbonyl; susceptible to nucleophilic attack.
3-Cyanopyridine Pyridine, Cyano High electrophilicity at C-3; useful in cross-coupling reactions.
Compound 3c Cyclopentanone, Thiophene, Bromo Halogenation sites (Br) and sulfur-mediated interactions.

Research Findings and Implications

Electronic Effects: The carbonyl group in this compound moderately withdraws electrons from the pyridine ring, making it less reactive toward electrophilic substitution than 3-cyanopyridine but more reactive than unsubstituted pyridine .

Diverse Applications: While 3-cyanopyridine derivatives are well-documented in medicinal chemistry, this compound’s utility may lie in synthesizing fused-ring systems (e.g., cyclopenta[b]pyridines) or as a ligand in catalysis, though further studies are needed .

Biological Activity

3-Cyclopentanecarbonylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with cyclopentanecarbonyl chloride or related compounds. The general synthetic route can be outlined as follows:

  • Starting Materials : Pyridine and cyclopentanecarbonyl chloride.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent under controlled temperature.
  • Purification : The product is purified using column chromatography or recrystallization.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with pyridine rings have been reported to possess significant antimicrobial properties. Studies indicate that this compound may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antiviral Properties : Given the structural similarities to other bioactive pyridine derivatives, this compound may also exhibit antiviral activity against viruses like SARS-CoV-2, particularly in light of recent research focused on developing new antiviral agents .
  • Anticancer Potential : Pyridine derivatives are known for their anticancer properties, and preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several studies have investigated the biological activity of pyridine derivatives similar to this compound. Here are notable findings:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications in the pyridine structure could enhance antimicrobial potency .
  • Antiviral Research :
    • In the context of COVID-19, researchers synthesized a series of pyridine-based compounds and tested their efficacy against SARS-CoV-2. Some compounds showed promising results in inhibiting viral replication, highlighting the potential for this compound in antiviral drug development .
  • Anticancer Activity :
    • A recent investigation into the anticancer properties of pyridine derivatives revealed that some compounds could effectively inhibit tumor growth in vitro. The mechanisms involved were linked to their ability to modulate apoptotic pathways and interfere with cancer cell proliferation .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound compared to other pyridine derivatives:

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModeratePromisingSignificant
Pyridone Derivative AHighModerateModerate
Pyridone Derivative BLowHighLow

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-cyclopentanecarbonylpyridine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where cyclopentanecarbonyl chloride reacts with pyridine derivatives under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and catalyst selection (e.g., AlCl₃ or FeCl₃). Yield optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H/¹³C) to confirm product identity .

Q. What spectroscopic techniques are recommended to confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, cyclopentane protons at δ 1.5–2.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and aromatic C-H bending.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 189.2). Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols should researchers follow when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (risk code H333).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd or Ru) to design coordination complexes. Software like Gaussian or ORCA can model charge distribution and binding energies .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent shifts.
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry.
  • Collaborative Analysis : Share raw datasets (e.g., via repositories like Zenodo) to enable peer verification .

Q. How can researchers design experiments to probe the role of this compound in multicomponent reactions (MCRs)?

  • Methodological Answer :

  • Reaction Screening : Vary catalysts (e.g., Lewis acids vs. organocatalysts), solvents (polar vs. nonpolar), and stoichiometry.
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation.
  • Mechanistic Probes : Isotope labeling (e.g., ¹³C) or trapping experiments to identify key intermediates .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing catalytic efficiency data involving this compound?

  • Methodological Answer :

  • Linear Regression : Correlate catalyst loading (%) with reaction yield.
  • ANOVA : Compare means across experimental groups (e.g., solvent effects).
  • Error Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) .

Q. How should researchers document synthetic procedures for reproducibility in publications?

  • Methodological Answer :

  • Detailed Experimental Section : Include exact reagent grades, reaction times, and purification steps.
  • Supplementary Information : Provide NMR/IR spectra, chromatograms, and crystallographic data (CCDC numbers).
  • FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

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